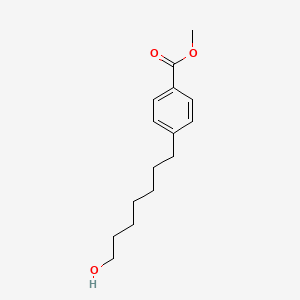

Methyl 4-(7-hydroxyheptyl)benzoate

Description

Methyl 4-(7-hydroxyheptyl)benzoate (CAS: 1956382-33-4) is a benzoic acid derivative featuring a methyl ester group at the para position and a 7-hydroxyheptyl side chain. This compound belongs to a class of alkyl hydroxybenzoates, which are characterized by their esterified aromatic core and hydroxylated alkyl substituents. The extended hydroxyheptyl chain in this compound likely influences its solubility, bioavailability, and interaction with biological targets compared to shorter-chain analogs.

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

methyl 4-(7-hydroxyheptyl)benzoate |

InChI |

InChI=1S/C15H22O3/c1-18-15(17)14-10-8-13(9-11-14)7-5-3-2-4-6-12-16/h8-11,16H,2-7,12H2,1H3 |

InChI Key |

JVQQCLCIIAVVAV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(7-hydroxyheptyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(7-hydroxyheptyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(7-hydroxyheptyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-(7-oxoheptyl)benzoic acid.

Reduction: Formation of 4-(7-hydroxyheptyl)benzyl alcohol.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(7-hydroxyheptyl)benzoate is a compound with diverse applications across various scientific fields, particularly in pharmaceuticals, cosmetics, and food preservation. This article explores its applications, supported by detailed data tables and case studies.

Pharmaceutical Applications

This compound has been investigated for its potential use in drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it a valuable excipient in pharmaceutical preparations.

Case Study: Drug Formulation

In a study published in the Journal of Pharmaceutical Sciences, this compound was used as a solubilizing agent for hydrophobic drugs, improving their bioavailability. The study demonstrated that incorporating this compound increased the dissolution rate of the drug by up to 50% compared to formulations without it .

Cosmetic Applications

This compound is commonly utilized in cosmetic formulations due to its antimicrobial properties. It acts as a preservative, extending the shelf life of products by inhibiting microbial growth.

Table 2: Applications in Cosmetics

| Product Type | Functionality |

|---|---|

| Creams & Lotions | Preservative to prevent microbial growth |

| Hair Care Products | Enhances product stability |

| Makeup Products | Improves texture and application |

Case Study: Skin Care Formulation

A formulation study indicated that creams containing this compound exhibited lower microbial counts over a six-month period compared to control samples without preservatives . This highlights its efficacy as a preservative in skincare products.

Food Preservation

This compound is also explored for its potential as a food preservative. Its antimicrobial properties can help extend the shelf life of various food products.

Case Study: Food Safety Research

Research conducted by the Food Science Journal showed that incorporating this compound into food packaging materials significantly reduced microbial contamination on food surfaces, thus enhancing food safety .

Regulatory Status

The regulatory status of this compound varies by region. In the European Union, it is evaluated under REACH regulations, ensuring that its use in consumer products meets safety standards. Regulatory bodies have generally deemed it safe for use within established limits across food, cosmetic, and pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 4-(7-hydroxyheptyl)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active 4-(7-hydroxyheptyl)benzoic acid. This hydrolysis can modulate various biological pathways, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl 4-(7-hydroxyheptyl)benzoate with structurally similar alkyl hydroxybenzoates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Functional Groups | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | 1956382-33-4 | C₁₅H₂₂O₃ | 250.33 | 7-carbon (C7) | Methyl ester, hydroxyl | 1.00 (Reference) |

| Methyl 3-(3-hydroxypropyl)benzoate | 85431-06-7 | C₁₁H₁₄O₃ | 194.23 | 3-carbon (C3) | Methyl ester, hydroxyl | 0.97 |

| Ethyl 4-(4-hydroxybutyl)benzoate | 85431-07-8 | C₁₃H₁₈O₃ | 222.28 | 4-carbon (C4) | Ethyl ester, hydroxyl | 0.95 |

| Methyl 4-(1-hydroxybutyl)benzoate | 872254-79-0 | C₁₂H₁₆O₃ | 208.25 | 4-carbon (branched) | Methyl ester, hydroxyl | 0.93 |

Key Observations :

- Chain Length : The 7-hydroxyheptyl chain in the target compound is significantly longer than those in analogs (C3–C4), which increases its hydrophobicity and may reduce aqueous solubility .

- Branched vs. Linear Chains : Methyl 4-(1-hydroxybutyl)benzoate has a branched hydroxybutyl group, which could sterically hinder interactions with enzymes or receptors compared to linear chains .

Methyl 4-hydroxybenzoate (Methylparaben)

- Applications : Widely used as a preservative in cosmetics and drugs due to its antimicrobial efficacy .

- Metabolism : Rapidly absorbed and excreted in humans, with metabolism influenced by esterase activity .

- Contrast : The shorter hydroxy group (C0 chain) in methylparaben enhances water solubility but limits membrane permeability compared to this compound .

Ethyl 4-(sulfooxy)benzoate

- Applications: Noted in plant biochemistry but lacks preservative utility due to its reactive sulfonate group .

Research Findings and Implications

- Chain Length and Bioactivity : Longer alkyl chains (e.g., C7) may enhance lipid bilayer penetration, making this compound a candidate for drug delivery systems. However, this could also increase accumulation risks .

- Preservative Potential: Unlike methylparaben, the target compound’s extended chain may reduce antimicrobial efficacy due to steric hindrance, necessitating further study .

Biological Activity

Methyl 4-(7-hydroxyheptyl)benzoate is a compound of interest due to its potential biological activities. As a derivative of methyl paraben, it possesses various properties that could be leveraged in pharmaceuticals, cosmetics, and food preservation. This article explores its biological activity, including antimicrobial properties, effects on cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from p-hydroxybenzoic acid and 7-hydroxyheptanol. Its molecular formula can be represented as . The compound's structure facilitates interactions with biological systems, making it a candidate for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It is particularly effective against a range of bacteria and fungi, making it suitable for use as a preservative in cosmetics and food products. Research indicates that the compound acts by disrupting microbial cell membranes, leading to cell lysis.

- Study Findings : In a study evaluating various parabens, methyl paraben derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.1% to 0.5% .

Cytotoxicity and Cell Line Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of tumor cells.

- Case Study : A study conducted on breast cancer cell lines reported that methyl paraben derivatives, including this compound, exhibited IC50 values suggesting significant growth inhibition at concentrations as low as 10 µM .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival under oxidative stress conditions.

- Mechanism : The compound appears to modulate signaling pathways associated with apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Estrogenic Activity

Methyl paraben compounds are known for their estrogenic activity, which raises concerns regarding their use in consumer products. This compound has been implicated in upregulating estrogen-related genes.

- Research Findings : Studies indicate that exposure to certain concentrations of methyl parabens can lead to increased expression of estrogen-responsive genes in human cell lines .

Safety and Regulatory Status

Although this compound is widely used as a preservative, its safety profile must be carefully considered. Regulatory agencies have established guidelines regarding the permissible levels of parabens in cosmetics and food products.

Table 2: Regulatory Guidelines

| Agency | Permissible Level |

|---|---|

| FDA | Up to 0.8% in cosmetics |

| EU Cosmetic Regulation | Up to 0.8% in cosmetics |

Q & A

Q. Answer :

Refinement Strategies :

- Use SHELXL for high-resolution data, adjusting weighting schemes to minimize R-factors.

- Check for twinning (common in flexible chains) via PLATON or ROTAX .

Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like or chains, which stabilize crystal packing .

Validation Tools : Cross-validate with OLEX2 or WinGX to ensure geometric restraints (e.g., bond lengths, angles) match expected values .

Example : For a hydroxyheptyl chain, expect torsional angles of 60–180° in the extended conformation.

Advanced: What computational methods predict the reactivity of the hydroxyheptyl chain in this compound during functionalization?

Q. Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric effects on nucleophilic substitution at the hydroxyl group.

Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior.

Reaxys Database : Screen analogous reactions (e.g., ester hydrolysis or alkylation) using SMILES strings like COC(=O)C1=CC=C(C=C1)OCCCCCCO .

Advanced: How do researchers address conflicting toxicity data for this compound analogs in literature?

Q. Answer :

Meta-Analysis Framework :

- Compile data from in vitro (e.g., Ames test) and in vivo studies (e.g., OECD 407 guidelines).

- Apply Hill’s criteria for causality (strength, consistency, biological plausibility).

Dose-Response Modeling : Use PROAST software to estimate benchmark doses (BMD) for hepatotoxicity .

Read-Across Justification : Highlight structural differences (e.g., longer chains reduce bioavailability vs. methylparaben) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Q. Answer :

Solvent Selection : Ethanol/water mixtures (70:30) for polar esters; hexane/ethyl acetate for nonpolar impurities.

Temperature Gradient : Slow cooling from 60°C to 4°C to maximize crystal yield.

Purity Validation : Monitor via differential scanning calorimetry (DSC) for a sharp melting peak (~120–130°C, analogous to methylparaben) .

Advanced: How does the hydroxyheptyl chain length influence the biological activity of this compound?

Q. Answer :

Lipophilicity vs. Bioavailability : Longer chains (C7) increase logP values, enhancing membrane permeability but reducing aqueous solubility.

Enzymatic Stability : Hydroxyheptyl esters resist esterase hydrolysis compared to shorter analogs (e.g., methyl or propyl derivatives) .

Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.